5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline
Description
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at the 5-position of the aniline ring and another methyl group at the 4-position of the pyrazole ring
Properties
IUPAC Name |
5-methyl-2-(4-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHMUPTSIFQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-methyl-2-nitroaniline with 4-methyl-1H-pyrazole under specific conditions. The nitro group is first reduced to an amine, followed by a coupling reaction with the pyrazole derivative. Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline has shown potential as a therapeutic agent in several studies:
-
Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. For instance, studies have indicated effective Minimum Inhibitory Concentration (MIC) values against various pathogens:
Pathogen MIC (µg/mL) Staphylococcus aureus 0.0039 - 0.025 Escherichia coli 2.33 - 156.47 Candida albicans 16.69 - 78.23
These findings suggest its potential as a broad-spectrum antimicrobial agent.
- Anticancer Potential : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460, with IC50 values suggesting significant efficacy .
Agricultural Chemistry
The compound is being explored for its applications in agrochemicals, particularly as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Its structure allows for modifications that can enhance efficacy while reducing environmental impact.
Material Science
This compound can serve as a precursor for the synthesis of novel materials, including polymers and composites with unique thermal and mechanical properties. Its ability to form coordination complexes with metals opens avenues for developing advanced materials for electronic applications.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the efficacy of this compound was tested against common bacterial strains. Results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential use in clinical settings as an alternative to conventional antibiotics.
Case Study 2: Anticancer Research
A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that modifications to the pyrazole ring significantly impacted the cytotoxicity profile, providing insights into structure-activity relationships that could guide future drug design efforts .
Mechanism of Action
The mechanism by which 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
5-methyl-2-nitroaniline: A precursor in the synthesis of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline.
2-(4-methyl-1H-pyrazol-1-yl)aniline: A closely related compound lacking the methyl group at the 5-position of the aniline ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the aniline moiety enhances its interaction with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a derivative showed an IC50 value of 0.2 μM against VEGFR2 and 0.458 μM against CDK-2, indicating potent inhibition .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | VEGFR2 | 0.2 | Inhibition of angiogenesis |
| Compound B | CDK-2 | 0.458 | Cell cycle arrest |
| Compound C | A549 | 26 | Induction of apoptosis |
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been explored. For instance, compounds containing the pyrazole structure were tested against various bacterial strains, showing promising results in inhibiting growth . One study highlighted that specific derivatives exhibited significant activity against E. coli and S. aureus, suggesting their potential as antimicrobial agents.
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 15 μg/mL |
| Compound E | S. aureus | 10 μg/mL |
| Compound F | Pseudomonas aeruginosa | 20 μg/mL |
Anti-inflammatory Activity
In addition to anticancer and antibacterial effects, pyrazole derivatives have shown anti-inflammatory properties. A study reported that certain compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations . This suggests their potential utility in treating inflammatory diseases.
Case Studies
- Anticancer Study : A derivative similar to this compound was tested on MCF7 breast cancer cells, demonstrating a significant reduction in cell viability with an IC50 value of 3.79 µM . Molecular docking studies indicated strong binding affinity to target proteins involved in cancer progression.
- Antibacterial Study : Another study evaluated the antibacterial efficacy of pyrazole derivatives against multi-drug resistant strains, revealing that some compounds were effective at concentrations lower than traditional antibiotics .
- Anti-inflammatory Study : Research into the anti-inflammatory effects showed that specific pyrazole compounds could significantly reduce inflammation markers in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
Q & A
Q. What are the established synthetic routes for 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclometalation reactions or substitution protocols. For example, cyclometalation of N,N-di(3-(4-methyl-1H-pyrazol-1-yl)phenyl)aniline (L6) with platinum precursors produces tetradentate complexes, requiring reflux in polar aprotic solvents (e.g., DMF) under inert atmosphere . Substitution reactions involve coupling 5-methylaniline derivatives with 4-methylpyrazole groups using catalysts like Pd(PPh₃)₄ in THF. Yield optimization (60–85%) depends on stoichiometric ratios, temperature control (80–120°C), and purification via column chromatography . Key Variables :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temps risk decomposition |
| Solvent Polarity | DMF > THF > EtOH | Polar solvents enhance reaction rate |
| Catalyst Loading | 1–5 mol% Pd | Excess catalyst increases byproducts |
Q. How is the crystal structure of this compound characterized, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Refinement uses SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. For example, platinum complexes derived from similar aniline-pyrazole ligands show bond lengths of ~1.95 Å (Pt–N) and ~2.05 Å (Pt–C), validated via SHELXL’s least-squares refinement .
Advanced Research Questions
Q. What computational methods are used to predict electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps and charge distribution. For platinum complexes, DFT reveals ligand-to-metal charge transfer (LMCT) transitions at ~400 nm, correlating with experimental UV-Vis spectra . Molecular dynamics simulations (e.g., AMBER) model solvation effects in catalytic applications .
Q. How do steric and electronic effects of the 4-methylpyrazole group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The methyl group at the pyrazole’s 4-position induces steric hindrance, favoring para-substitution on the aniline ring. For example, Suzuki-Miyaura coupling of 5-methyl-2-(4-methylpyrazol-1-yl)aniline with aryl boronic acids shows >80% para-selectivity due to reduced steric clash vs. ortho positions. Electronic effects are quantified via Hammett constants (σ~meta~ = 0.37) . Regioselectivity Data :
| Coupling Partner | % Para Product | % Ortho Product |
|---|---|---|
| Phenylboronic acid | 82% | 12% |
| 4-NO₂-C₆H₄-B(OH)₂ | 75% | 18% |
Q. What are the challenges in analyzing photophysical properties of metal complexes derived from this ligand?
- Methodological Answer : Key challenges include:
- Luminescence Quenching : Aggregation-caused quenching (ACQ) in solid state; mitigated by doping into PMMA matrices .
- Solvatochromism : Solvent polarity shifts emission maxima (Δλ ~20 nm in CH₂Cl₂ vs. DMF).
- Triplet-State Lifetimes : Measured via time-resolved spectroscopy; values range from 0.5–2.5 µs for Pt(II) complexes .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Use PPE (nitrile gloves, goggles) and work in a fume hood. Spills require neutralization with 10% acetic acid followed by adsorption (vermiculite). Storage at –20°C under argon minimizes degradation .
Data Contradictions and Validation
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations (e.g., 60% vs. 85%) arise from differences in catalyst purity or moisture-sensitive intermediates. Reproducibility is enhanced by:
- Strict Anhydrous Conditions : Use of molecular sieves in solvents.
- Catalyst Pre-activation : Heating Pd catalysts with ligands (e.g., XPhos) before substrate addition .
Application-Oriented Questions
Q. How is this compound utilized in designing bioactive metal complexes?
- Methodological Answer : The aniline-pyrazole scaffold chelates metals (Pt, Ru) for anticancer or catalytic applications. For example, Pt(II) complexes exhibit IC₅₀ values of 1–10 µM against HeLa cells via DNA intercalation . Ru complexes catalyze transfer hydrogenation of ketones with TOFs up to 1,200 h⁻¹ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
